molecular formula C12H15ClO3 B8453943 4-Hydroxy-1-(2-chloro-4-methoxyphenyl)-2-methylbutan-1-one

4-Hydroxy-1-(2-chloro-4-methoxyphenyl)-2-methylbutan-1-one

Cat. No. B8453943
M. Wt: 242.70 g/mol
InChI Key: GFFFHBDHSDFCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-(2-chloro-4-methoxyphenyl)-2-methylbutan-1-one is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1-(2-chloro-4-methoxyphenyl)-2-methylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-(2-chloro-4-methoxyphenyl)-2-methylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-1-(2-chloro-4-methoxyphenyl)-2-methylbutan-1-one

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-4-hydroxy-2-methylbutan-1-one

InChI

InChI=1S/C12H15ClO3/c1-8(5-6-14)12(15)10-4-3-9(16-2)7-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

GFFFHBDHSDFCOF-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C(=O)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1.0 L, 3-neck round bottom flask, equipped with a mechanical stirrer and an internal thermometer, was added a solution of 4-bromo-3-chloroanisole (12.0 g, 54.0 mmol) in 350 mL of THF under nitrogen. The solution was cooled to −85° C. with a MeOH/liquid nitrogen bath. To this solution was added t-BuLi (72.0 mL, 1.6 M in pentane, 122 mmol) slowly followed by the addition of a solution of α-methyl-γ-butyrolactone (9.25 g, 92.0 mmol) in THF (30.0 mL). The internal temperature was controlled <−80° C. After 1 h stirring at <−80° C., the reaction mixture was quenched with saturated NH4Cl solution and warmed to room temperature. Water and EtOAc were added and separated. The aqueous layer was extracted with EtOAc (2×). The combined organic solutions was dried (MgSO4) and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (E:H, 1:3) to give 10.4 g (79%) of brown oil as the title compound: 1H NMR (400 MHz, CDCl3) δ 7.53 (d, J=8.6 Hz, 1H), 6.97 (d, J=2.4 Hz, 1H), 6.85 (dd, J=8.6, 2.4 Hz, 1H), 3.88 (s, 3H), 3.77–3.69 (m, 2H), 3.64–3.56 (m, 1H), 2.16–2.07 (m, 1H), 1.76–1.67 (m, 1H), 1.23 (d, J=7.0 Hz, 3H); MS (EI m/z 241.16 (M+−H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
79%

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